Cas no 7261-05-4 ((2E,6E)-N,3,7,11-tetramethyldodeca-2,6,10-trien-1-amine)
7261-05-4 structure
Product Name:(2E,6E)-N,3,7,11-tetramethyldodeca-2,6,10-trien-1-amine
CAS-nummer:7261-05-4
MF:C16H29N
MW:235.408164739609
CID:1756305
PubChem ID:6433497
Update Time:2025-04-21
(2E,6E)-N,3,7,11-tetramethyldodeca-2,6,10-trien-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- (2E,6E)-N,3,7,11-tetramethyldodeca-2,6,10-trien-1-amine
- 2,6,10-DODECATRIENYLAMINE, N,3,7,11-TETRAMETHYL-
- SCHEMBL8461809
- N-Methylfarnesylamine
- DTXSID301347591
- BRN 2356220
- 7261-05-4
- N-Methyl-3,7,11-trimethyl-2,6,10-dodecatrienylamine
- N-METHYL-3,7,11-TRIMETHYL-2,6,10-DODECATRIENE-1-AMINE
-
- Inchi: 1S/C16H29N/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-17-5/h8,10,12,17H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
- InChI-sleutel: ZPEMKPFPWVTBPX-NCZFFCEISA-N
- LACHT: N(C)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C
Berekende eigenschappen
- Exacte massa: 235.23017
- Monoisotopische massa: 235.229999929g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 8
- Complexiteit: 278
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 12Ų
Experimentele eigenschappen
- PSA: 12.03
(2E,6E)-N,3,7,11-tetramethyldodeca-2,6,10-trien-1-amine Gerelateerde literatuur
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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